1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester
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Overview
Description
1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester, also known as 3-(benzyloxycarbonyl)benzoic acid, is an organic compound with the molecular formula C15H12O4. This compound is a derivative of benzenedicarboxylic acid, where one of the carboxyl groups is esterified with a benzyl group. It is commonly used in various industrial applications and scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester can be synthesized through the esterification of 1,3-benzenedicarboxylic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product. The use of environmentally friendly catalysts and solvents is also a focus in modern industrial production to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form benzenedicarboxylic acid and benzaldehyde.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzenedicarboxylic acid and benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzenedicarboxylic acid derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarboxylic acid, mono(phenylmethyl) ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzenedicarboxylic acid and benzyl alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing various cellular processes .
Comparison with Similar Compounds
1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of the carboxyl groups, phthalic acid is used in the production of plasticizers and resins.
Isophthalic acid (1,3-benzenedicarboxylic acid): Similar to this compound, but without the ester group, it is used in the production of high-performance polymers.
Terephthalic acid (1,4-benzenedicarboxylic acid): Used primarily in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.
The uniqueness of this compound lies in its ester group, which imparts distinct chemical properties and reactivity compared to its non-esterified counterparts.
Properties
IUPAC Name |
3-phenylmethoxycarbonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-7-4-8-13(9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGDGCHSUWBVKE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593602 |
Source
|
Record name | 3-[(Benzyloxy)carbonyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113266-88-9 |
Source
|
Record name | 3-[(Benzyloxy)carbonyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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